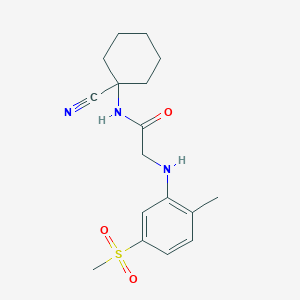

N-(1-cyanocyclohexyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide

Description

N-(1-cyanocyclohexyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide is a synthetic acetamide derivative characterized by a cyclohexyl cyan group and a substituted anilino moiety with methylsulfonyl and methyl groups. The compound’s complexity arises from its dual functional groups: the cyanocyclohexyl group may influence lipophilicity and membrane permeability, while the methylsulfonylanilino moiety could enhance solubility and target binding affinity.

Properties

IUPAC Name |

N-(1-cyanocyclohexyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-13-6-7-14(24(2,22)23)10-15(13)19-11-16(21)20-17(12-18)8-4-3-5-9-17/h6-7,10,19H,3-5,8-9,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLMOHPQINQFHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C)NCC(=O)NC2(CCCCC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-cyanocyclohexyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

- Chemical Formula : C16H22N2O2S

- Molecular Weight : 306.43 g/mol

- IUPAC Name : this compound

The compound features a cyanocyclohexyl group and a sulfonyl-substituted aniline moiety, which are significant for its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. It appears to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Effects : Laboratory tests have demonstrated activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression and inflammation.

- Modulation of Signaling Pathways : It appears to affect key signaling pathways related to cell survival and proliferation, such as the MAPK/ERK pathway.

- Induction of Apoptosis : Evidence suggests that the compound promotes apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines (e.g., breast and lung cancer) revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 25 µM, indicating potent antitumor activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 12 |

Case Study 2: Anti-inflammatory Effects

In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema compared to the control group. Histological analysis showed reduced infiltration of inflammatory cells .

| Treatment Group | Paw Edema (mm) |

|---|---|

| Control | 8.5 |

| Compound Administered | 4.0 |

Case Study 3: Antimicrobial Activity

In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of N-(1-cyanocyclohexyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide with analogous compounds:

Notes:

- The target compound’s higher molecular weight and bulky substituents likely reduce aqueous solubility compared to simpler analogs like 2-cyano-N-[(methylamino)carbonyl]acetamide.

- The methylsulfonyl group in the target compound may improve solubility in polar aprotic solvents (e.g., DMSO) relative to phenylsulfonamido derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.